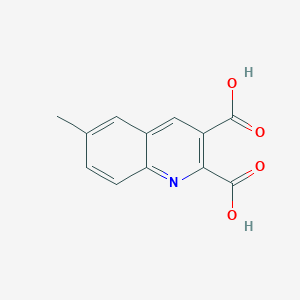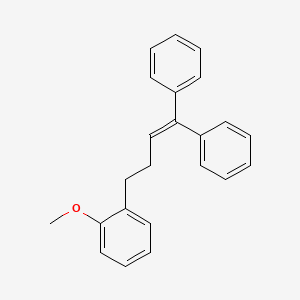
Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a 4,4-diphenyl-3-butenyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the alkylation of benzene with 4,4-diphenyl-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxy group can be introduced through a methylation reaction using methanol and a strong acid like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2), iron (Fe) catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy-
- Benzene, 1-(4,4-diphenyl-3-butenyl)-3-methoxy-
Uniqueness
Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- is unique due to the position of the methoxy group, which can significantly influence its chemical reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, such as boiling point and solubility, as well as biological activity.
Eigenschaften
CAS-Nummer |
649556-17-2 |
|---|---|
Molekularformel |
C23H22O |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-(4,4-diphenylbut-3-enyl)-2-methoxybenzene |
InChI |
InChI=1S/C23H22O/c1-24-23-18-9-8-15-21(23)16-10-17-22(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-9,11-15,17-18H,10,16H2,1H3 |
InChI-Schlüssel |
PKXNWOWISMWMIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)
![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)
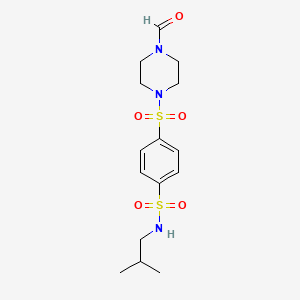
![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)

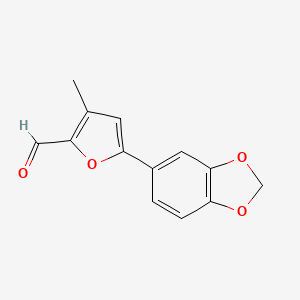
![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)
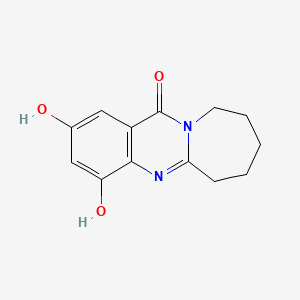
![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
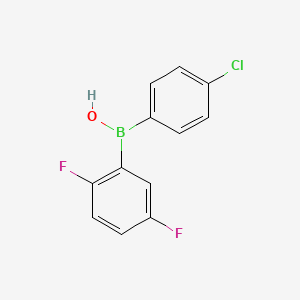
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)
